3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid
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Overview
Description
3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid is a complex organic compound with significant applications in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid are used for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid involves the protection and deprotection of amine groups. The Boc group protects the amine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amine group is released, allowing it to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Benzo[D]Azepine-7-Carboxylic Acid: Similar in structure but differs in the position of the carboxylic acid group.
Tert-Butyloxycarbonyl-Protected Amino Acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Uniqueness
3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid is unique due to its specific structure, which includes an epoxybenzoazepine ring system. This structure imparts distinct reactivity and stability, making it valuable in specialized synthetic applications.
Properties
CAS No. |
2177264-70-7 |
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Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
10-[(2-methylpropan-2-yl)oxycarbonyl]-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-15(2,3)22-14(20)17-8-12-10-6-4-5-7-11(10)16(9-17,21-12)13(18)19/h4-7,12H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
PLXBJCKJANFDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3=CC=CC=C3C(C1)(O2)C(=O)O |
Origin of Product |
United States |
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